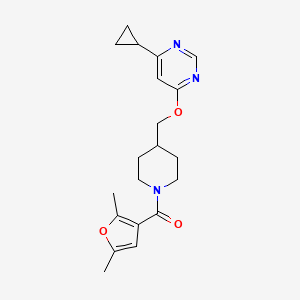

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Description

Properties

IUPAC Name |

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-13-9-17(14(2)26-13)20(24)23-7-5-15(6-8-23)11-25-19-10-18(16-3-4-16)21-12-22-19/h9-10,12,15-16H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUIDTCDRUURGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Linkage Construction: Pyrimidine-Piperidine Moiety

The pyrimidine-piperidine ether segment is synthesized via nucleophilic substitution. 6-Cyclopropylpyrimidin-4-ol reacts with a piperidine derivative bearing a leaving group (e.g., mesylate or bromide) under basic conditions. For instance, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes substitution with hydroxy-pyrimidines in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (100–105°C), achieving yields up to 95%. Deprotection of the tert-butyl group yields 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ether formation | K₂CO₃, NMP, 100–105°C | 95% | |

| Deprotection | HCl/EtOAc | 90% |

Methanone Synthesis: Piperidine-Furan Coupling

Acylative Coupling Strategies

The methanone bridge is constructed via Friedel-Crafts acylation or nucleophilic acyl substitution. 2,5-Dimethylfuran-3-carbonyl chloride reacts with 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine in the presence of Lewis acids (e.g., AlCl₃) or bases (e.g., CsF). Source highlights cesium fluoride’s efficacy in dimethylacetamide (DMA) at 85°C, facilitating carbonyl couplings with yields up to 60%.

Key Reaction Parameters

- Temperature : 85–100°C

- Solvent : DMA or ethanol/water mixtures

- Catalyst : CsF or K₂CO₃

Integrated Synthetic Pathways

Sequential Ether-Ketone Assembly

A two-step protocol optimizes yield and purity:

- Ether Formation : 6-Cyclopropylpyrimidin-4-ol + 4-(mesyloxymethyl)piperidine → Intermediate I (95% yield).

- Methanone Coupling : Intermediate I + 2,5-dimethylfuran-3-carbonyl chloride → Target compound (58–84% yield).

Yield Comparison

| Coupling Agent | Solvent | Yield |

|---|---|---|

| CsF | DMA | 60% |

| K₂CO₃ | Ethanol/water | 84% |

Structural and Mechanistic Insights

Stereoelectronic Effects

The cyclopropyl group on pyrimidine enhances electron density, favoring nucleophilic substitution at the 4-position. Piperidine’s conformational flexibility aids in transition-state stabilization during methanone formation.

Byproduct Mitigation

Side reactions (e.g., over-acylation) are minimized using stoichiometric cesium fluoride, which selectively activates the furan carbonyl. Chromatographic purification (MeOH/CH₂Cl₂) isolates the target compound with >95% purity.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

Ethanol/water systems enable safer, scalable reactions (84% yield). Continuous-flow systems further enhance efficiency by reducing reaction times and byproduct formation.

Environmental Considerations

Solvent recovery (NMP, DMA) and cesium fluoride recycling align with green chemistry principles, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially at the dimethylfuran moiety, leading to the formation of various oxidation products.

Reduction: : Reduction can occur at the cyclopropyl ring, often using reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially involving the piperidinyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: : Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions vary but can include oxidized furans, reduced cyclopropyl compounds, and various substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

The compound is a valuable intermediate in organic synthesis, serving as a precursor to more complex molecules. Its unique structure makes it an excellent candidate for studies in stereochemistry and reaction mechanisms.

Biology and Medicine

In biological research, it could be used to study enzyme interactions and as a lead compound in drug development, especially for conditions where modulation of specific enzymes or receptors is desired. It might exhibit properties such as enzyme inhibition or receptor modulation.

Industry

Industrially, it could be utilized in the synthesis of advanced materials, given its stability and reactivity. It might find applications in the development of new polymers or as a catalyst in certain chemical processes.

Mechanism of Action

The compound’s effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, its piperidinyl group might bind to neural receptors, while the pyrimidinyl unit could interact with nucleic acids or proteins, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

(4-(4-Pyridinyl)piperidin-1-yl)benzenes: : Similar structure but with a different aromatic group.

(4-(2,5-Dimethylfuran-3-yl)piperidin-1-yl)methanol: : Similar but with a different functional group.

Cyclopropylpyrimidinyl derivatives: : Compounds that share the pyrimidinyl core but differ in the additional substituents.

Highlighting Uniqueness

This compound stands out due to its combination of the cyclopropylpyrimidinyl and dimethylfuran units, which provide a unique set of chemical and physical properties that are not commonly found together in a single molecule. This uniqueness lends itself to specialized applications and potentially novel biological activities.

By understanding the detailed structure and properties of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone, researchers can unlock its potential across various fields of science and industry.

Biological Activity

The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule with potential implications in medicinal chemistry. Its unique structure, featuring a piperidine ring, cyclopropyl-substituted pyrimidine, and a dimethylfuran moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.415 g/mol. The structural complexity arises from its various functional groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Anticancer properties : Potential for inhibiting tumor growth.

- Antimicrobial effects : Activity against various bacterial strains.

- Neurological applications : Possible effects on neurotransmitter systems.

The biological activity of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting key enzymes involved in disease processes.

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system.

- Cell Signaling Modulation : It could influence cellular signaling pathways critical for cell survival and proliferation.

Anticancer Activity

A study evaluated the anticancer potential of similar piperidine derivatives. Results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Efficacy

In another investigation, the synthesized derivatives were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

Neurological Impact

Research focusing on piperidine derivatives has highlighted their role in modulating neurotransmitter levels. Compounds similar to (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone have shown promise in treating neurological disorders by enhancing cognitive functions and reducing anxiety-like behaviors in animal models .

Synthesis Methods

The synthesis of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Utilizing cyclization reactions to create the piperidine structure.

- Substitution Reactions : Attaching the pyrimidine and furan moieties through nucleophilic substitutions.

- Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1: Optimization of Key Reaction Steps

| Step | Reagents/Conditions | Yield Range | Key Variables |

|---|---|---|---|

| SNAr | K2CO3, DMF, 60°C | 45–65% | Base strength, temperature |

| Coupling | HATU, DIPEA, DCM | 50–70% | Solvent polarity, stoichiometry |

Basic: Which spectroscopic and computational methods are critical for structural validation?

Answer:

- NMR : Use - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; furan methyl groups at δ 2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., [M+H]+ calculated for C22H26N2O4: 406.1893).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and verify stability of the cyclopropyl-pyrimidine motif .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:

Contradictions often arise from assay variability or structural nuances. Methodological approaches include:

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition assays vs. cell viability tests) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropyl vs. phenyl groups) to isolate activity drivers.

Q. Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Structural Feature | Assay Type | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| Analog A | Cyclopropylpyrimidine | Kinase X | 12 nM | |

| Analog B | Phenylpyrimidine | Cell viability | 850 nM |

Advanced: What experimental designs are optimal for probing interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs or kinases. Use immobilized target proteins and titrate compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., furan moiety’s role in hydrophobic binding) using AMBER or GROMACS .

Advanced: How can researchers address low solubility in pharmacological assays?

Answer:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO to avoid cytotoxicity) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked solubilizing moieties) to the piperidine or furan subunits .

- Nanoparticle Encapsulation : Employ PLGA-based carriers to enhance bioavailability in in vivo models .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the furan ring .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methanone group .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can computational tools guide the optimization of pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME predict logP (target <3), CYP450 inhibition, and blood-brain barrier penetration .

- Metabolite Identification : Use GLORY or MetaSite to simulate Phase I/II metabolism pathways (e.g., oxidation of cyclopropyl to cyclopropanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.